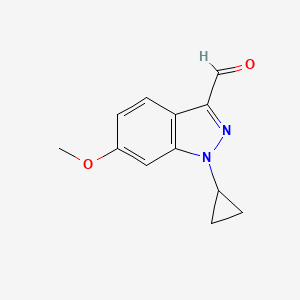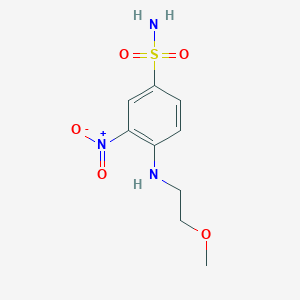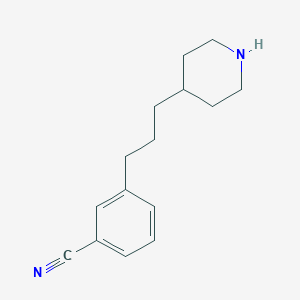![molecular formula C11H7ClN4S B13869657 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with a chlorine atom and a pyridin-2-yl group. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine typically involves a multi-step process. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of one chlorine atom with a pyridin-2-yl group in the presence of N,N-dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its antimicrobial properties make it a candidate for use in the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . This inhibition disrupts the metabolic processes of microorganisms, leading to their death. Additionally, the compound’s ability to interact with DNA and other cellular components may contribute to its anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: This compound has similar structural features but differs in the substitution pattern on the pyridine ring.
2-chloro-N-(4-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. Its ability to inhibit acetyl-CoA carboxylase and its antimicrobial and anticancer activities make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H7ClN4S |
|---|---|
Peso molecular |
262.72 g/mol |
Nombre IUPAC |
2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H7ClN4S/c12-11-14-7-4-6-17-9(7)10(16-11)15-8-3-1-2-5-13-8/h1-6H,(H,13,14,15,16) |
Clave InChI |
OGIQUGMMQOKGOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC2=NC(=NC3=C2SC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)




![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)

![3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol](/img/structure/B13869631.png)




![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)
